1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(2-methylphenoxy)ethan-1-one
Description
This compound is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with an octahydropyrrolo[3,4-c]pyrrole bicyclic system. The 3-methyl substitution on the triazolopyridazine ring enhances steric and electronic properties, while the 2-methylphenoxy ethanone moiety provides lipophilic character, likely influencing pharmacokinetic parameters such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-14-5-3-4-6-18(14)29-13-21(28)26-11-16-9-25(10-17(16)12-26)20-8-7-19-23-22-15(2)27(19)24-20/h3-8,16-17H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFRBOOKPIWAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(2-methylphenoxy)ethan-1-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships (SARs).
The compound is believed to exert its biological effects through interaction with specific biological targets. Similar compounds have been shown to affect pathways involving tyrosine kinases , which are crucial in regulating cell growth and division. The inhibition of these kinases can lead to decreased cell proliferation in various cancer cell lines.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 | 1.06 ± 0.16 | Significant cytotoxicity observed |
| MCF-7 | 1.23 ± 0.18 | Effective against breast cancer cells |
| HeLa | 2.73 ± 0.33 | Moderate cytotoxicity noted |
| LO2 | ND | Not detected |
These results indicate that the compound has substantial cytotoxic effects on lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells, making it a candidate for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the molecular structure significantly influence biological activity. For instance, the presence of the triazolo moiety appears to enhance the compound's ability to inhibit c-Met kinase activity, which is pivotal in cancer progression. The most promising derivatives exhibited IC50 values as low as 0.09 µM against c-Met kinase .
Case Studies
In a recent case study involving a derivative of this compound, researchers demonstrated its ability to induce apoptosis in A549 cells through late apoptosis mechanisms and G0/G1 phase cell cycle arrest. This suggests that the compound not only inhibits growth but also triggers programmed cell death pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Structural and Functional Insights:
Triazolopyridazine Core: The target compound and AZD5153 share the [1,2,4]triazolo[4,3-b]pyridazine scaffold, which is critical for binding to BET bromodomains via acetyl-lysine mimicry . Compound G856-6469 replaces the bicyclic pyrrolo-pyrrole system with a sulfanyl-pyrrolidinone group, which may alter binding kinetics or solubility .
Bicyclic Systems: The octahydropyrrolo[3,4-c]pyrrole in the target compound introduces conformational rigidity, possibly enhancing selectivity for specific bromodomains. In contrast, AZD5153’s piperidine-phenoxy linker enables bivalent binding, doubling potency via simultaneous engagement of two bromodomains .
Substituent Effects: The 2-methylphenoxy group in the target compound versus AZD5153’s phenoxy-piperidine moiety highlights divergent strategies for optimizing lipophilicity and steric bulk.
Research Findings and Implications
- Target Compound : While direct biological data are unavailable, its structural resemblance to AZD5153 suggests BET inhibition as a plausible mechanism. The bicyclic system may mitigate off-target effects observed in simpler triazolopyridazines .
- AZD5153: Demonstrated nanomolar potency against BRD4, with in vivo efficacy in tumor models. Bivalent binding confers a 10-fold potency increase over monovalent analogs .
- Synthetic Challenges : Compounds like the target require multi-step syntheses (e.g., cyclocondensation, amide coupling), as seen in –2 and 10–12. Purity and stereochemical control (e.g., octahydropyrrolo-pyrrole configuration) are critical for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
